2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-5-19-12-7-6-11(2)8-13(12)21(17,18)15-9-14(3,16)10-20-4/h6-8,15-16H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBWQHKKURPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5-methylbenzenesulfonamide, known for its complex molecular structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on cytotoxic effects, anti-inflammatory properties, and mechanisms of action.
Molecular Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The specific structure is represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in cancer treatment and anti-inflammatory responses. Key findings from various studies are summarized below.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HepG2 | 45 | Significant cytotoxicity |
| MCF-7 | 78 | Moderate cytotoxicity |
| NIH 3T3 | >500 | Low toxicity |
| HaCaT | 250 | Moderate toxicity |
These results indicate that the compound is particularly effective against HepG2 liver cancer cells, showing a concentration-dependent decrease in cell viability. The IC50 values suggest that while it effectively targets malignant cells, it exhibits lower toxicity towards normal cells like NIH 3T3 and HaCaT .
The cytotoxicity of the compound appears to be mediated through several mechanisms:
- Induction of Apoptosis : Morphological changes in treated cells suggest that the compound induces apoptosis, characterized by cell shrinkage and nuclear fragmentation.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
- Inhibition of Inflammatory Pathways : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may contribute to its overall therapeutic potential .
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- In Vitro Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated a significant reduction in cell viability after 24 hours of exposure to varying concentrations of the compound. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through flow cytometry analysis.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of the compound, showing a reduction in TNF-alpha and IL-6 levels in treated macrophages. This suggests potential applications in treating inflammatory diseases .
Scientific Research Applications
The compound 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5-methylbenzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, agriculture, and material science, while providing comprehensive data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C16H23NO4S
- Molecular Weight : 329.43 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in the treatment of various cancers and inflammatory diseases. Its sulfonamide group is known for biological activity, making it a candidate for further drug development.
Case Study: Anticancer Activity
A study evaluated the compound's ability to inhibit cancer cell proliferation. The results indicated that at concentrations of 1–10 µM, the compound effectively reduced the viability of human leukemia cells by inducing apoptosis through the activation of caspase pathways.
Agricultural Chemistry
In agricultural applications, this compound has shown promise as a plant growth regulator . It has been tested for its efficacy in enhancing crop yield and resistance to pests.
Case Study: Crop Yield Enhancement
Field trials conducted on maize crops demonstrated that application of the compound at a rate of 200 g/ha increased yield by approximately 15% compared to untreated controls. This effect was attributed to improved nutrient uptake and stress tolerance.
Material Science
In material science, the compound has been explored for its potential as an additive in polymer formulations . Its unique chemical structure allows it to enhance thermal stability and mechanical properties of polymers.
Case Study: Polymer Composite Development
Research involving the incorporation of this compound into polyvinyl chloride (PVC) showed enhanced tensile strength and thermal degradation resistance. The optimal concentration for achieving these properties was found to be around 5% by weight.
Q & A
Q. Critical Reagents :
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Ensures efficient amide bond formation.
- TBS-Cl : Protects hydroxyl groups without steric hindrance.
- Anhydrous DMF : Maintains reaction integrity by minimizing hydrolysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamides?
Answer:
Discrepancies often arise due to:
- Varied assay conditions (e.g., cell line specificity, concentration ranges).
- Impurity profiles (e.g., unreacted starting materials).
Q. Resolution Strategies :
Dose-Response Analysis :
- Test the compound across a broad concentration range (nM to μM) to identify true EC₅₀/IC₅₀ values .
Structural Analog Comparison :
- Compare activity with derivatives lacking the methylthio group to isolate its contribution (e.g., replace -SCH₃ with -CH₃) .
Metabolite Screening :
- Use LC-MS to detect oxidation products (e.g., sulfones) that may exhibit off-target effects .
Q. Methodology :
- HPLC-UV/Vis : Quantify degradation products (e.g., retention time shifts indicate structural changes).
- NMR Spectroscopy : Track disappearance of methylthio (-SCH₃) proton signals (δ ~2.1 ppm) .
Basic: Which analytical techniques are essential for confirming the compound’s structural identity and purity?
Answer:
Primary Techniques :
¹H/¹³C NMR :
- Key signals:
- Ethoxy protons: δ 1.35 (t, CH₃), 4.05 (q, CH₂).
- Methylthio protons: δ 2.10 (s, SCH₃).
- Hydroxy proton: δ 2.50 (broad, exchanges with D₂O) .
High-Resolution Mass Spectrometry (HR-MS) :
- Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₂₃NO₄S₂: 361.12 g/mol) .
HPLC-PDA :
Advanced: How can researchers optimize the yield of the methylthio-containing intermediate during synthesis?
Answer:
Challenges :
- The methylthio group (-SCH₃) is prone to oxidation and nucleophilic displacement.
Q. Optimization Strategies :
Inert Atmosphere :
- Conduct reactions under nitrogen/argon to prevent oxidation to sulfone .
Low-Temperature Coupling :
- Perform sulfonamide formation at 0–5°C to minimize side reactions .
Alternative Thiol Sources :
- Use methylthioacetate as a stable thiolating agent instead of volatile methyl mercaptan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
